exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Overview
Description
“exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride” is a chemical compound with the CAS Number: 39245-79-9 . It has a molecular weight of 147.65 and its linear formula is C7H14ClN . This compound is in solid form and is often used in scientific research, particularly in studies ranging from drug development to organic synthesis.
Molecular Structure Analysis
The molecular structure of “exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride” is represented by the linear formula C7H14ClN . The InChI Code is 1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H .Physical And Chemical Properties Analysis
“exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 147.65 and its linear formula is C7H14ClN . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves the amination of lithium enolates and hydrolysis processes. Its crystal and molecular structure has been determined by single-crystal X-ray analysis, providing insights into its conformation and electronic properties (Glass et al., 1990).
Chemical Reactions and Complex Formation
- Formation of Tricarbonyliron Complexes : This compound is used in the preparation of tricarbonyliron complexes, showcasing its utility in complex organic synthesis. The structural assignment of these complexes is based on mass-spectra and NMR-spectra analysis (Steiner et al., 1977).
Pharmaceutical and Medicinal Chemistry
- Development of Anticancer Agents : A derivative of exo-Bicyclo[2.2.1]heptan-2-amine has been synthesized and tested for anticancer activity. X-ray crystallography confirmed its structural properties, indicating its potential in the development of new therapeutic agents (Tănase et al., 2014).
Material Science and Polymer Chemistry
- Synthesis of Alicyclic Polyimides : This compound is instrumental in synthesizing fully alicyclic polyimides, contributing significantly to advancements in polymer chemistry. The resulting polymers exhibit desirable properties like solubility in organic polar solvents and the ability to form free-standing films (Matsumoto, 2001).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-NLRFIBDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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